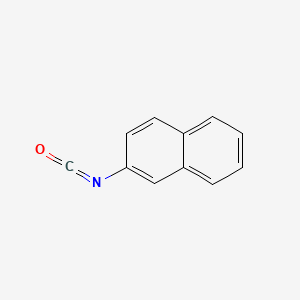
2-Isocianato naftaleno
Descripción general
Descripción
2-Naphthyl isocyanate is an aromatic isocyanate with the molecular formula C10H7NCO. It is formed during the oxidative metabolism of 2-naphthyl isothiocyanate by rat liver microsomes . This compound is known for its genotoxic properties and is used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
2-Naphthyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form ureas and carbamates.
Biology: Studied for its genotoxic properties and its effects on DNA.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of polyurethanes and other polymers.
Mecanismo De Acción
Target of Action
2-Naphthyl isocyanate, also known as 2-Isocyanatonaphthalene, is an aromatic isocyanate It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
It’s known that isocyanates can react with nucleophilic compounds, leading to the formation of urea derivatives . This reaction can cause changes in the biochemical properties of the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that isocyanates can interfere with protein function by modifying amino acid residues, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It’s known that isocyanates are generally reactive and can be rapidly metabolized in the body .
Result of Action
It’s known that isocyanates can cause cellular damage by reacting with biological molecules, potentially leading to various health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Naphthyl isocyanate. For example, the presence of moisture can lead to hydrolysis of the isocyanate group, potentially reducing its reactivity . Furthermore, temperature and pH can also affect the stability and reactivity of isocyanates .
Análisis Bioquímico
Biochemical Properties
2-Naphthyl isocyanate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic addition reactions. For instance, 2-Naphthyl isocyanate can react with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function .
Cellular Effects
The effects of 2-Naphthyl isocyanate on cells are diverse and depend on the type of cell and the concentration of the compound. In general, 2-Naphthyl isocyanate can influence cell function by modifying proteins and enzymes involved in critical cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins by 2-Naphthyl isocyanate can lead to altered signal transduction, impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Naphthyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group (-NCO) of 2-Naphthyl isocyanate reacts with nucleophilic sites on proteins and enzymes, such as amino groups, forming stable urea linkages. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2-Naphthyl isocyanate can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to 2-Naphthyl isocyanate can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Naphthyl isocyanate in animal models vary with dosage. At low doses, the compound may cause mild modifications to protein function without significant toxicity. At higher doses, 2-Naphthyl isocyanate can exhibit toxic effects, including respiratory irritation, skin sensitization, and systemic toxicity. Threshold effects are observed, where a certain concentration of 2-Naphthyl isocyanate is required to elicit a measurable biological response .
Metabolic Pathways
2-Naphthyl isocyanate is involved in metabolic pathways related to its formation and degradation. It is formed during the oxidative metabolism of 2-naphthyl isothiocyanate by liver microsomes. The compound can also undergo further metabolism, potentially involving enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can influence the overall biological activity and toxicity of 2-Naphthyl isocyanate .
Transport and Distribution
Within cells and tissues, 2-Naphthyl isocyanate is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Transporters and binding proteins may facilitate the movement of 2-Naphthyl isocyanate within cells, affecting its localization and accumulation. The distribution of 2-Naphthyl isocyanate can influence its biological effects and toxicity .
Subcellular Localization
The subcellular localization of 2-Naphthyl isocyanate is determined by its interactions with specific biomolecules and cellular compartments. The compound can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. For example, 2-Naphthyl isocyanate may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Naphthyl isocyanate can be synthesized from 2-naphthyl isothiocyanate through oxidative metabolism. The process involves the use of rat liver microsomes and NADPH, which yield either N,N’-di-2-naphthylurea or N-2-naphthyl-N’-2-fluorenylurea .
Industrial Production Methods: Industrial production of 2-naphthyl isocyanate typically involves the reaction of 2-naphthylamine with triphosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Polymerization Reactions: It can polymerize in the presence of catalysts to form polyurethanes.
Common Reagents and Conditions:
Amines: React with 2-naphthyl isocyanate to form ureas.
Alcohols: React to form carbamates.
Catalysts: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Comparación Con Compuestos Similares
1-Naphthyl isocyanate: Similar structure but different reactivity and applications.
Phenyl isocyanate: Commonly used in organic synthesis but lacks the genotoxic properties of 2-naphthyl isocyanate.
4-Methoxyphenyl isocyanate: Used in the synthesis of various organic compounds but has different reactivity compared to 2-naphthyl isocyanate.
Uniqueness: 2-Naphthyl isocyanate is unique due to its genotoxic properties and its specific reactivity with nucleophiles, making it valuable in both scientific research and industrial applications.
Propiedades
IUPAC Name |
2-isocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJQNFTNSQTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176956 | |
| Record name | 2-Naphthyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-54-1 | |
| Record name | 2-Naphthyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZE6124VOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)

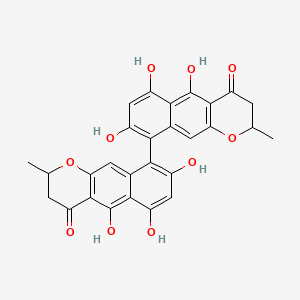
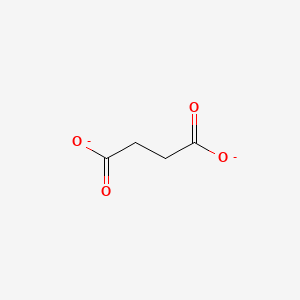



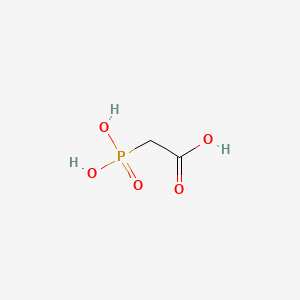
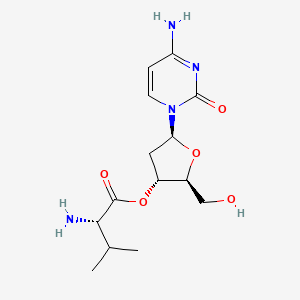

![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B1194692.png)

